tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
Description
Chemical Structure: This compound features a benzo[7]annulene (7-membered bicyclic ring) core substituted with a bromine atom at the 2-position and a tert-butyl carbamate group at the 5-position (Figure 1).
Key Properties:
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-14-7-5-4-6-11-10-12(17)8-9-13(11)14/h8-10,14H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
ZUPQKDONFPGFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine
The amine precursor is synthesized via reductive amination of 2-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. A typical procedure involves:
Boc Protection of the Amine
The free amine is treated with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Key Characterization Data
Synthetic Route 2: Bromination of a Preformed Carbamate
Synthesis of tert-Butyl (6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate
The non-brominated carbamate is prepared via:
Electrophilic Bromination
Bromine is introduced using N-bromosuccinimide (NBS) under radical or electrophilic conditions:
-
Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic), CCl₄.
-
Challenge : Regioselectivity at the 2-position due to steric and electronic effects.
Alternative Route: Cyclization of Linear Precursors
A less common approach involves constructing the benzoannulene ring via Friedel-Crafts acylation followed by ring expansion:
Steps
Limitations
Optimization and Scalability
Solvent Effects
Catalytic Enhancements
Purification
Analytical Data and Validation
Spectroscopic Characterization
Stability Studies
Industrial-Scale Production Considerations
Chemical Reactions Analysis
- Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
- Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
- Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
- Nucleophiles: Such as amines or thiols for substitution reactions.
- Oxidizing Agents: Like potassium permanganate for oxidation reactions.
- Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
- Acids/Bases: For hydrolysis reactions.
- Substitution Products: Depending on the nucleophile used.
- Oxidation Products: Such as brominated benzoannulene derivatives.
- Reduction Products: Such as debrominated or reduced carbamate derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of tert-butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate lies in medicinal chemistry. Its structural analogs have been investigated for their potential anti-inflammatory properties. For instance, studies on related carbamate derivatives have shown promising anti-inflammatory activity, indicating that this compound could serve as a lead structure for further drug development against inflammatory diseases .
Research has highlighted the importance of carbamate derivatives in biological systems. The compound's ability to interact with various biological targets makes it a candidate for further investigation in pharmacological studies. Notably, compounds with similar structures have demonstrated activity against specific enzymes involved in inflammation and pain pathways .
Synthetic Intermediates
In synthetic organic chemistry, tert-butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to the development of new materials or pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate involves its interaction with molecular targets through its bromine and carbamate groups. The bromine atom can participate in electrophilic interactions, while the carbamate group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Brominated Benzoannulene Derivatives
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- CAS : 169192-93-2
- Molecular Weight : 239.11 g/mol
- Key Differences :
- Replaces the carbamate group with a ketone at the 5-position.
- Lacks the tert-butyl group, reducing steric bulk and altering solubility.
- Applications : Serves as a precursor for synthesizing carbamate derivatives via nucleophilic substitution or reductive amination .
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
Table 1: Comparison of Brominated Derivatives
| Compound | CAS | Molecular Weight | Functional Group | Key Reactivity |
|---|---|---|---|---|
| Target Compound | 1798792-43-4 | 340.26 | Carbamate | Cross-coupling, stability |
| 2-Bromo-benzoannulenone | 169192-93-2 | 239.11 | Ketone | Precursor synthesis |
| 7-Bromomethyl-benzoannulene | 2344681-53-2 | 239.15 | Bromomethyl | Alkylation reactions |
Carbamate-Functionalized Analogues
tert-Butyl 4-(2-Chloro-5-oxo-benzo[7]annulene)piperidine-1-carboxylate
- Structure : Features a chloro substituent at the 2-position and a piperidine-linked carbamate .
- Molecular Formula: C21H26ClNO4
- Key Differences: Chlorine instead of bromine reduces electrophilicity, impacting cross-coupling efficiency.
tert-Butyl N-[(5R)-3-Fluoro-2-(dioxaborolane)-benzo[7]annulen-5-yl]carbamate
Table 2: Carbamate Analogues with Halogen/Boron Substituents
| Compound | Molecular Weight | Halogen/Group | Unique Feature |
|---|---|---|---|
| Target Compound | 340.26 | Bromine (2-position) | Standard cross-coupling substrate |
| Chloro-piperidine-carbamate | 391.89 | Chlorine (2-position) | Piperidine backbone for rigidity |
| Fluoro-boronate-carbamate | 405.30 | Fluorine, Boron | Suzuki-Miyaura reactivity |
Structural Analogues with Different Backbones
N-(tert-Butyl)-N-(benzo[7]annulen-5-yl)acrylamide
- Synthesis: Prepared via a two-step method (70% yield) using benzo[7]annulenone .
- Key Differences :
- Replaces carbamate with acrylamide, enabling Michael addition or polymerization.
- NMR data (δ 7.35 ppm for aromatic protons) indicates distinct electronic environments compared to carbamate derivatives .
Biological Activity
tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate is a compound of significant interest due to its unique structural features and potential biological activities. The compound's molecular formula is C16H22BrNO2, with a molecular weight of approximately 340.26 g/mol. Its structure includes a brominated bicyclic system that may contribute to various pharmacological properties.
The chemical characteristics of tert-butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate are critical for understanding its biological activity. The compound is synthesized through a multi-step process involving bromination and carbamate formation. The synthesis typically requires optimization to achieve high yields and purity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22BrNO2 |
| Molecular Weight | 340.26 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Storage Conditions | 2-8°C |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas. The following sections outline specific activities observed in studies.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Screening tests have shown that certain derivatives exhibit selective antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds suggest a promising profile for further development.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| tert-Butyl Carbamate Derivative 1 | 50 | Antibacterial |
| tert-Butyl Carbamate Derivative 2 | 25 | Antifungal |
Cytotoxicity
In vitro studies have indicated that some derivatives of this compound exhibit cytotoxic effects on cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver cancer cells (HepG2). The selectivity towards cancer cells over normal cells suggests potential as an anticancer agent.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 15 | High |
| A549 | 20 | Moderate |
| HepG2 | 30 | Low |
Case Studies
Several studies have documented the biological activity of related compounds, providing insights into structure–activity relationships (SAR). For instance, derivatives with modifications in the bromine position or the introduction of functional groups have shown enhanced activity against specific pathogens.
- Study on Antimicrobial Activity : In a comparative analysis of benzoxazole derivatives, it was found that modifications significantly affected their antibacterial potency. Compounds with additional methoxy groups exhibited improved activity against Candida albicans compared to their unsubstituted counterparts .
- Cytotoxicity Assessment : Research involving a series of carbamate derivatives indicated that structural variations could lead to significant differences in cytotoxicity profiles across various cancer cell lines. For example, compounds lacking specific substituents demonstrated reduced efficacy against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate?
- Answer : Synthesis typically involves:
Protection of the amine group : Use tert-butoxycarbonyl (Boc) to protect the amine via reaction with Boc anhydride in a polar aprotic solvent (e.g., THF) under inert atmosphere.
Bromination : Introduce bromine at the 2-position of the benzo[7]annulene ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM .
Cyclization and purification : Employ column chromatography (silica gel, hexane/EtOAc) to isolate the product.
Q. How can structural elucidation of this compound be performed to confirm its regiochemistry?
- Answer : Use a combination of:
- -NMR and -NMR : Identify coupling patterns (e.g., vicinal coupling for bromine position) and chemical shifts (e.g., Boc carbamate at ~1.4 ppm for tert-butyl protons).
- X-ray crystallography : Resolve ambiguities in regiochemistry by analyzing crystal packing and bond angles .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula .
Advanced Research Questions
Q. What strategies optimize regioselectivity during bromination of the benzo[7]annulene core?
- Answer : To minimize competing di-bromination or side reactions:
- Directing groups : Introduce temporary substituents (e.g., electron-withdrawing groups) to steer bromination to the 2-position.
- Solvent effects : Use non-polar solvents (e.g., CCl₄) to favor radical bromination pathways.
- Temperature control : Maintain low temperatures (−10°C to 0°C) to reduce reactivity of secondary sites .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Answer :
- Density Functional Theory (DFT) : Calculate LUMO maps to identify electrophilic hotspots for Suzuki-Miyaura coupling.
- Molecular docking : Screen potential binding interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
- Example : The bromine atom’s position enhances reactivity with aryl boronic acids in Pd-catalyzed couplings .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Answer :
- Validate NMR assignments : Use 2D NMR (COSY, NOESY) to confirm proton-proton correlations.
- Re-examine crystallography : Check for disorder or solvent effects in the crystal structure.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl (5-bromo-2-(trifluoromethyl)phenyl)carbamate) to identify systematic errors .
Comparative Analysis of Similar Compounds
| Compound | Structural Features | Unique Reactivity |
|---|---|---|
| tert-Butyl (2-bromo-4-chlorophenyl)carbamate | Bromine at 2-position, chloro at 4-position | Enhanced electrophilicity for SNAr reactions |
| tert-Butyl (5-bromo-2-trifluoromethyl)carbamate | Trifluoromethyl group increases lipophilicity | Stabilizes transition states in couplings |
| tert-Butyl (6-bromohexyl)carbamate | Aliphatic chain with terminal bromine | Flexible linker for bioconjugation |
Handling and Stability
Q. What are the best practices for storing this compound to prevent degradation?
- Answer :
- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂ or Ar).
- Solubility : Dissolve in anhydrous DCM or DMF for long-term stability.
- Avoid moisture : Hydrolysis of the Boc group can occur in aqueous environments .
Biological Activity Profiling
Q. How can researchers design experiments to assess this compound’s potential as a kinase inhibitor?
- Answer :
In vitro kinase assays : Test inhibition against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
Cellular cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
SAR studies : Modify the benzo[7]annulene core (e.g., replace bromine with iodine) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
